![molecular formula C18H16N6S B2633430 6-[5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415569-77-4](/img/structure/B2633430.png)
6-[5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
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Overview
Description
6-[5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H16N6S and its molecular weight is 348.43. The purity is usually 95%.
BenchChem offers high-quality 6-[5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Compound Activity : Thiazolo[5,4-b]pyridine derivatives, including our compound, exhibit potent PI3K inhibitory activity. For instance, compound 19a demonstrated an impressive IC50 of 3.6 nM against PI3Kα .
- Structure-Activity Relationships (SAR) : The sulfonamide functionality and the pyridyl attachment to thiazolo[5,4-b]pyridine significantly influence inhibitory potency. Sulfonamide groups (e.g., 19b, 19c) show nanomolar IC50 values, while phenyl substitution reduces activity. Compound 19a inhibits multiple PI3K isoforms .
- Application : When paired with a Matteson–CH2–homologation, it enables formal anti-Markovnikov alkene hydromethylation, a valuable synthetic process .
- Role of Thiazolo[5,4-d]thiazole Heterocycles : Researchers have explored thiazolo[5,4-d]thiazole-containing frameworks for photocatalysis. These heterocycles contribute to efficient electron-hole separation and transfer capabilities, enhancing photocatalytic performance .
Phosphoinositide 3-Kinase (PI3K) Inhibition
Anti-Markovnikov Alkene Hydromethylation
Photocatalysis and Energy Band Engineering
Mechanism of Action
Target of action
The compound “6-[5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile” belongs to the class of thiazolo[4,5-b]pyridines . Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets .
Biochemical pathways
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Result of action
Thiazolo[4,5-b]pyridines have been reported to exhibit a variety of pharmacological activities .
properties
IUPAC Name |
6-[5-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S/c19-5-12-1-2-17(21-6-12)23-8-13-10-24(11-14(13)9-23)18-22-15-7-20-4-3-16(15)25-18/h1-4,6-7,13-14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIVGKBYGCBSAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C4=NC5=C(S4)C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile |
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